N-(2-cyano-4,5-dimethoxyphenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
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Overview
Description
N-(2-cyano-4,5-dimethoxyphenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a cyano group, and a sulfonamide group. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution reactions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-cyano-4,5-dimethoxyphenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(2-cyano-4,5-dimethoxyphenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can be compared with other similar compounds, such as:
- N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide
- N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
- N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide
These compounds share similar structural features but may differ in their chemical reactivity, biological activities, and potential applications
Properties
Molecular Formula |
C16H13N3O5S2 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-oxo-3H-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C16H13N3O5S2/c1-23-13-5-9(8-17)12(7-14(13)24-2)19-26(21,22)10-3-4-11-15(6-10)25-16(20)18-11/h3-7,19H,1-2H3,(H,18,20) |
InChI Key |
QLQMAJSHKCIUTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3)OC |
Origin of Product |
United States |
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